molecular formula C15H18Cl2N2O2S B1676665 1-((5-Chloronaphthalen-1-yl)sulfonyl)-1,4-diazepane hydrochloride CAS No. 105637-50-1

1-((5-Chloronaphthalen-1-yl)sulfonyl)-1,4-diazepane hydrochloride

Cat. No. B1676665
CAS RN: 105637-50-1
M. Wt: 361.3 g/mol
InChI Key: ZNRYCIVTNLZOGI-UHFFFAOYSA-N
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Description

The compound “1-((5-Chloronaphthalen-1-yl)sulfonyl)-1,4-diazepane hydrochloride” is a chemical compound with the molecular formula C16H18ClNO2S . It is also known by the synonym SCHEMBL10719519 . The IUPAC name for this compound is 1-(5-chloronaphthalen-1-yl)sulfonylazepane .


Molecular Structure Analysis

The molecular structure of this compound includes a 1,4-diazepane ring attached to a sulfonyl group, which is further connected to a 5-chloronaphthalene group . The InChI string representation of the molecule is InChI=1S/C16H18ClNO2S/c17-15-9-5-8-14-13(15)7-6-10-16(14)21(19,20)18-11-3-1-2-4-12-18/h5-10H,1-4,11-12H2 .


Physical And Chemical Properties Analysis

The molecular weight of the compound is 323.8 g/mol . It has a computed XLogP3-AA value of 4.2, indicating its lipophilicity . The compound has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The topological polar surface area is 45.8 Ų . The compound has a complexity of 440 .

Scientific Research Applications

Inhibition of Myosin Light Chain Kinase (MLCK)

ML-9 is a selective inhibitor of myosin light chain kinase (MLCK), with a Ki value of 3.8 µM . MLCK is an enzyme that plays a crucial role in muscle contraction and cell motility, so inhibiting it can have significant effects on these processes.

Inhibition of Protein Kinase A (PKA)

ML-9 also inhibits protein kinase A (PKA), with a Ki value of 32 µM . PKA is an enzyme that plays key roles in many cellular processes, including metabolism, transcription, and cell signaling.

Inhibition of Protein Kinase C (PKC)

ML-9 inhibits protein kinase C (PKC) as well, with a Ki value of 54 µM . PKC is involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues.

Inhibition of Catecholamine Secretion

ML-9 has been found to inhibit catecholamine secretion in intact and permeabilized chromaffin cells . Catecholamines are hormones produced by the adrenal glands, which include dopamine, norepinephrine, and epinephrine (adrenaline).

Prevention of Store-Operated Ca2+ Entry (SOCE)

ML-9 inhibits STIM1-plasma membrane interactions, preventing store-operated Ca2+ entry (SOCE) . SOCE is a major pathway for calcium signaling in non-excitable cells and plays a key role in both physiological and pathological processes.

Potential Application in Cancer Therapy

ML-9 has been identified as an attractive tool for targeting autophagy in cancer therapy . Autophagy is a cellular process involved in the degradation and recycling of cellular components, and its dysregulation is associated with various diseases, including cancer.

Enhancement of Anticancer Activity of Docetaxel

ML-9 has been found to enhance the anticancer activity of docetaxel , a chemotherapy medication used to treat various types of cancers, suggesting its potential application as an adjuvant to existing anticancer chemotherapy.

Research and Forensic Applications

ML-9 is used as an analytical reference standard that is structurally similar to known synthetic cannabinoids . This suggests its potential use in research and forensic applications related to these substances.

properties

IUPAC Name

1-(5-chloronaphthalen-1-yl)sulfonyl-1,4-diazepane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O2S.ClH/c16-14-6-1-5-13-12(14)4-2-7-15(13)21(19,20)18-10-3-8-17-9-11-18;/h1-2,4-7,17H,3,8-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNRYCIVTNLZOGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CC=C3Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60147228
Record name 1H-1,4-Diazepine, 1-((5-chloro-1-naphthalenyl)sulfonyl)hexahydro-, monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60147228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((5-Chloronaphthalen-1-yl)sulfonyl)-1,4-diazepane hydrochloride

CAS RN

105637-50-1
Record name ML 9
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105637501
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 105637-50-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=734549
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-1,4-Diazepine, 1-((5-chloro-1-naphthalenyl)sulfonyl)hexahydro-, monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60147228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ML-9
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BZ2L6JK93I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-((5-Chloronaphthalen-1-yl)sulfonyl)-1,4-diazepane hydrochloride
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1-((5-Chloronaphthalen-1-yl)sulfonyl)-1,4-diazepane hydrochloride
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1-((5-Chloronaphthalen-1-yl)sulfonyl)-1,4-diazepane hydrochloride
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1-((5-Chloronaphthalen-1-yl)sulfonyl)-1,4-diazepane hydrochloride
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1-((5-Chloronaphthalen-1-yl)sulfonyl)-1,4-diazepane hydrochloride
Reactant of Route 6
1-((5-Chloronaphthalen-1-yl)sulfonyl)-1,4-diazepane hydrochloride

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